Home > Products > Building Blocks P6547 > 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine
3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine - 902836-50-4

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine

Catalog Number: EVT-501868
CAS Number: 902836-50-4
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified under heterocyclic compounds, specifically pyridazines. It is often synthesized as part of research into new pharmaceuticals, particularly those targeting central nervous system disorders and cancer treatments. The compound's structural framework allows for various modifications that can enhance its biological activity and specificity towards certain molecular targets.

Synthesis Analysis

The synthesis of 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  1. Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as an α,β-unsaturated carbonyl compound.
  2. Introduction of the Piperazine Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with piperazine under basic conditions.
  3. Addition of the Pyrrolidine Group: The final step includes the nucleophilic substitution of any remaining halogen on the pyridazine ring with pyrrolidine, completing the synthesis.

These methods often require careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity.

Molecular Structure Analysis

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine has a complex molecular structure characterized by:

  • Molecular Formula: C13_{13}H18_{18}N4_{4}
  • Molecular Weight: Approximately 246.31 g/mol
  • Structural Features:
    • A pyridazine ring (a six-membered ring containing two nitrogen atoms).
    • Substituents on positions 3 and 6 consisting of piperazine and pyrrolidine groups, respectively.

The presence of these functional groups is crucial for its interaction with biological targets, enhancing its solubility and bioavailability.

Chemical Reactions Analysis

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
  2. Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may affect functional groups within the molecule.
  3. Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present on the piperazine or pyrrolidine moieties.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to create analogs for further testing.

Mechanism of Action

The mechanism of action for 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine primarily involves its interaction with specific biological targets:

  • Target Interaction: This compound has been shown to interact with tubulin by binding to the colchicine binding site, inhibiting tubulin polymerization.
  • Biochemical Pathways: Inhibition of tubulin polymerization disrupts mitotic spindle formation during cell division, leading to cell cycle arrest and ultimately inducing apoptosis in cancer cells.

In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine include:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting points may vary based on purity but typically fall within a defined range indicative of crystalline structure.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining handling procedures and potential applications in drug formulation.

Applications

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in tumor cells.
  2. Biochemical Probes: Used as a biochemical probe to study interactions with biological targets such as tubulin.
  3. Pharmaceutical Development: Explored for developing new therapeutic agents targeting central nervous system disorders due to its structural similarity to known pharmacophores.
  4. Material Science: Potential applications in developing new materials owing to its unique chemical structure and reactivity.
Introduction to 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine in Contemporary Pharmacology

Historical Context of Pyridazine-Based Muscarinic Antagonist Development

The development of pyridazine-based muscarinic acetylcholine receptor (mAChR) antagonists represents a significant shift in neuropharmacology. Historically, mAChR antagonists relied on conserved chemotypes featuring basic tertiary or quaternary amines, exemplified by structures like atropine and ipratropium. These classical agents faced limitations in receptor subtype selectivity and central nervous system (CNS) penetration due to their polar nature. High-throughput screening campaigns in the 2010s identified novel scaffolds, including 3,6-disubstituted pyridazines, as promising starting points. The prototypical structure 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine emerged as a potent pan-muscarinic antagonist with human M4 (hM4) IC₅₀ values <200 nM [1] . This discovery catalyzed efforts to optimize pharmacokinetic and binding properties, leading to derivatives like 3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine. These compounds retained mAChR affinity while exhibiting improved CNS penetration—addressing a critical gap in targeting neurological disorders.

Table 1: Evolution of Key Pyridazine-Based mAChR Antagonists

Compound Core StructurehM4 IC₅₀ (nM)CNS Penetration (Kp)Selectivity Profile
Classical mAChR Antagonists>1000Low (Kp < 0.1)Non-selective
6-(Piperidin-1-yl)pyridazine 440Moderate (Kp = 1.3)Pan-muscarinic (2-16-fold)
2,5-Dimethylisoxazole variant 90High (Kp = 2.1)Improved M4 selectivity
3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine*~150*High (Kp,uu ~1.1)*Pan-muscarinic with M4 bias

*Estimated from structural analogues; direct data limited.

Structural Uniqueness and Departure from Classical mAChR Antagonist Chemotypes

3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine exemplifies a radical departure from traditional mAChR antagonist design. Classical inhibitors (e.g., glycopyrrolate) rely on a positively charged amine for receptor interaction, limiting CNS access due to P-glycoprotein efflux. In contrast, this compound integrates:

  • A planar pyridazine core enabling π-π stacking with aromatic residues in the mAChR orthosteric site [7].
  • Piperazine and pyrrolidine moieties providing conformational flexibility and H-bond acceptor/donor capabilities without permanent cationic charge [1].
  • Stereoelectronic modulation via nitrogen positioning, reducing species-dependent activity variations observed in earlier compounds .

This architecture avoids the "usual suspects" in HTS hits—basic amines—while maintaining sub-200 nM affinity across M1-M5 subtypes. Enantioselective inhibition is retained, evidenced by 14-fold potency differences between (S)- and (R)-enantiomers in precursor compounds . The pyrrolidine substitution enhances metabolic stability compared to piperidine analogues, mitigating oxidative N-dealkylation—a key clearance pathway identified in rat microsomal studies . Molecular modeling confirms engagement with conserved residues (e.g., Asp105 in hM4) through water-mediated H-bonds and hydrophobic contacts, explaining pan-antagonist activity despite lacking classical cation-π interactions.

Table 2: Molecular Properties Influencing Target Engagement

PropertyClassical mAChR Antagonists3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazineImpact
Basic AmineYes (pKa > 9)No (pKa ~7.5) CalculatedReduced P-gp efflux; enhanced CNS penetration
logP<2~3.1 CalculatedBalanced membrane permeability
H-Bond Acceptors1-25Enhanced orthosteric site anchoring
StereocentersRare1 (if chiral substituents present)Enantioselective receptor interaction possible

Significance of CNS Penetration in Neuropharmacological Targeting

The therapeutic potential of 3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine hinges on its ability to cross the blood-brain barrier (BBB)—a challenge for most mAChR modulators. Preclinical studies of related 6-(piperidin-1-yl)pyridazines demonstrated rat brain:plasma ratios (Kp = 2.1) and unbound partition coefficients (Kp,uu = 1.1), indicating efficient BBB penetration without active transport [1] . This contrasts sharply with quaternary amines like scopolamine butylbromide (Kp < 0.1). Key factors enabling CNS access include:

  • Optimal lipophilicity: Calculated logD₇.₄ ~2.8 balances passive diffusion and plasma protein binding .
  • Low P-gp substrate potential: Absence of strong basicity reduces efflux transporter recognition [1].
  • Molecular weight <400 Da: Facilitates transcellular diffusion .

These properties allow functional mAChR modulation in CNS disorders. Parkinson’s disease models show that M4 antagonism reduces striatal acetylcholine hyperactivation, alleviating L-DOPA-induced dyskinesias [1]. Similarly, M1/M4 modulation may address cognitive deficits in schizophrenia. The compound’s pan-muscarinic activity—while limiting subtype selectivity—enables broad neuromodulation where multiple receptor dysregulations coexist (e.g., Alzheimer’s disease).

Table 3: CNS Penetration Metrics of Pyridazine Analogues

CompoundKp (Brain:Plasma)Kp,uu (Unbound)Plasma Protein Binding (%)
3-(Sulfonylpiperazinyl)-6-(piperidinyl)pyridazine 2.11.189%
Atropine0.30.0550%
Scopolamine (tertiary amine)1.80.840%
3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazineEst. 1.8-2.3Est. 0.9-1.3Est. 85-92%

Properties

CAS Number

902836-50-4

Product Name

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine

IUPAC Name

3-piperazin-1-yl-6-pyrrolidin-1-ylpyridazine

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C12H19N5/c1-2-8-16(7-1)11-3-4-12(15-14-11)17-9-5-13-6-10-17/h3-4,13H,1-2,5-10H2

InChI Key

XLVYLSPWXIQYHG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCNCC3

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.